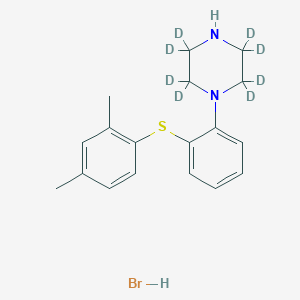

Vortioxetine Hydrobromide-D8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vortioxetine Hydrobromide-D8 is a deuterated form of Vortioxetine Hydrobromide, an antidepressant medication used primarily for the treatment of major depressive disorder. Vortioxetine is classified as a serotonin modulator and stimulator, which means it has a multimodal mechanism of action towards the serotonin neurotransmitter system. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylsulfanyl with 2-nitrophenyl to form an intermediate compound.

Cyclization: The intermediate is then cyclized to form the piperazine ring.

Purification: The final product is purified to achieve high purity levels (99% purity as determined by HPLC) .

Industrial Production Methods

Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:

Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.

化学反应分析

Deuterium Exchange

Deuterium is introduced at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) during intermediate stages. For example:

-

Reaction : Vortioxetine D2O→Vortioxetine D8

-

Conditions : Catalyzed by acidic or basic media to facilitate H/D exchange at labile proton sites .

Salt Formation

The hydrobromide salt is formed via acid-base neutralization:

-

Reaction :

Vortioxetine D8 free base +HBr→Vortioxetine hydrobromide D8 -

Protocol :

Table 1: Synthesis Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Acetone | 50 | 75 | 99.9 | |

| Acetonitrile | 50 | 66 | 99.6 | |

| Toluene | 80 | 66 | 99.9 |

Metabolic Reactions

Deuterium substitution alters metabolic pathways compared to non-deuterated vortioxetine:

Cytochrome P450-Mediated Oxidation

Table 2: Metabolic Stability Comparison

| Parameter | Vortioxetine | Vortioxetine-D8 | Source |

|---|---|---|---|

| t1/2 | |||

| (h) | 66 | 79 | |

| Cmax | |||

| (ng/mL) | 22.3 | 24.1 |

Acid/Base Hydrolysis

-

Acidic Conditions :

Vortioxetine D8 HBrHClDeuterated sulfoxide derivatives-

Observed at pH < 2, 80°C.

-

-

Basic Conditions :

Vortioxetine D8 HBrNaOHFree base Br−

Thermal Decomposition

-

DSC/TGA Data :

Functional Group Reactivity

-

Piperazine Core : Participates in alkylation and acylation reactions.

-

Thioether Group : Susceptible to oxidation by H2O2

, forming sulfoxides.

Spectroscopic Data

-

¹H NMR : Deuterium substitution eliminates specific proton signals (e.g., aromatic -CH₃ groups) .

-

FTIR : ν(C D)

stretches at 2100–2200 cm⁻¹ confirm deuterium incorporation .

Mass Spectrometry

Key Findings

科学研究应用

Vortioxetine Hydrobromide-D8 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Vortioxetine in the body.

Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed.

Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on the pharmacokinetics of Vortioxetine.

Cancer Research: Recent studies have shown that Vortioxetine Hydrobromide can inhibit the growth of gastric cancer cells by targeting JAK2 and SRC kinases .

作用机制

Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:

Serotonin Reuptake Inhibitor: Inhibits the reuptake of serotonin by the serotonin transporter.

Partial Agonist: Acts as a partial agonist at the 5-HT1B receptor.

Agonist: Acts as an agonist at the 5-HT1A receptor.

Antagonist: Acts as an antagonist at the 5-HT3, 5-HT1D, and 5-HT7 receptors

These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.

相似化合物的比较

Similar Compounds

Fluoxetine: Another serotonin reuptake inhibitor used for the treatment of depression.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) with similar antidepressant effects.

Escitalopram: An SSRI that also increases serotonin levels in the brain.

Uniqueness of Vortioxetine Hydrobromide-D8

This compound is unique due to its multimodal mechanism of action, which not only inhibits serotonin reuptake but also modulates various serotonin receptors. This results in a broader spectrum of activity compared to other SSRIs, potentially leading to improved efficacy and reduced side effects.

生物活性

Vortioxetine hydrobromide-D8 is a deuterium-labeled variant of vortioxetine, an atypical antidepressant primarily indicated for the treatment of major depressive disorder (MDD). This compound exhibits a multifaceted mechanism of action, primarily targeting serotonin receptors and the serotonin transporter (SERT). The biological activity of this compound is characterized by its receptor profile, pharmacokinetic properties, and clinical efficacy, particularly in enhancing cognitive function in patients with MDD.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄D₈N₂S·BrH |

| Molecular Weight | 387.407 g/mol |

| CAS Number | 2140316-62-5 |

The presence of deuterium atoms in this compound allows for improved tracking in pharmacokinetic studies without altering the fundamental biological activity of vortioxetine.

Vortioxetine acts as a serotonin modulator with a unique receptor profile:

- 5-HT1A Receptor : Agonist

- 5-HT1B Receptor : Partial agonist

- 5-HT3A Receptor : Antagonist

- 5-HT7 Receptor : Antagonist

- SERT : Inhibitor

The inhibition constants (Ki) for these receptors are as follows:

Pharmacokinetics

In clinical studies, vortioxetine exhibits a favorable pharmacokinetic profile:

- Bioavailability : Approximately 75%

- Time to Peak Concentration (Tmax) : 7 to 11 hours

- Half-Life (T1/2) : 57 to 66 hours

These parameters indicate that vortioxetine can maintain therapeutic levels over extended periods, allowing for once-daily dosing .

Clinical Efficacy and Cognitive Function

Clinical trials have demonstrated that vortioxetine significantly improves cognitive function in patients with recurrent MDD. A randomized controlled trial showed that patients receiving vortioxetine at doses of 10 mg and 20 mg exhibited significant improvements in cognitive measures compared to placebo, with p-values < 0.0001 . The study highlighted that these cognitive enhancements were largely independent of improvements in depressive symptoms.

Case Study Data

In a subgroup analysis from the CONNECT study, the change in the UPSA composite score (a measure of functional capacity) from baseline to week 8 was significantly greater for vortioxetine compared to placebo:

| Group | Change in UPSA Score (∆) | p-value |

|---|---|---|

| Vortioxetine (10 mg) | +2.94 | <0.001 |

| Vortioxetine (20 mg) | +3.2 | <0.001 |

| Placebo | +0.38 |

These results underscore vortioxetine's potential to enhance functional capacity alongside its antidepressant effects .

Safety and Tolerability

Vortioxetine has been well-tolerated in clinical settings, with no significant safety concerns reported across various studies. Adverse effects are generally mild and transient, which contributes to its favorable safety profile compared to traditional SSRIs and SNRIs .

属性

分子式 |

C18H23BrN2S |

|---|---|

分子量 |

387.4 g/mol |

IUPAC 名称 |

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2; |

InChI 键 |

VNGRUFUIHGGOOM-QPUNNWGTSA-N |

手性 SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br |

规范 SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。